molecular formula C17H13FN4O3S B11680802 (2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one

(2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one

Cat. No.: B11680802
M. Wt: 372.4 g/mol
InChI Key: GBAJZGFOTIVNJV-VXLYETTFSA-N
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Description

(2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorobenzylidene group, and a nitrobenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the condensation of 2-fluorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with 3-nitrobenzyl bromide in the presence of a base to yield the final thiazolidinone compound. The reaction conditions often involve refluxing in an appropriate solvent such as ethanol or acetonitrile, with reaction times ranging from several hours to overnight.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.

    Substitution: The fluorine atom on the benzylidene group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents such as sodium borohydride or lithium aluminum hydride for reduction reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield the corresponding amine, while substitution of the fluorine atom can result in various substituted derivatives.

Scientific Research Applications

(2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-2-[(2E)-(2-fluorobenzylidene)hydrazinylidene]-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved depend on the specific biological context and the target of interest.

Properties

Molecular Formula

C17H13FN4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

(2E)-2-[(E)-(2-fluorophenyl)methylidenehydrazinylidene]-5-[(3-nitrophenyl)methyl]-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H13FN4O3S/c18-14-7-2-1-5-12(14)10-19-21-17-20-16(23)15(26-17)9-11-4-3-6-13(8-11)22(24)25/h1-8,10,15H,9H2,(H,20,21,23)/b19-10+

InChI Key

GBAJZGFOTIVNJV-VXLYETTFSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/N=C/2\NC(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-])F

Canonical SMILES

C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)[N+](=O)[O-])F

Origin of Product

United States

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